
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzoquinoline, featuring a dihydrodiol structure with an acetate group at the 10th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- typically involves the following steps:
Starting Material: The synthesis begins with benzo(f)quinoline.
Hydrogenation: The benzo(f)quinoline undergoes hydrogenation to form 9,10-dihydro-benzo(f)quinoline.
Diol Formation: The dihydro compound is then subjected to hydroxylation to introduce hydroxyl groups at the 9th and 10th positions, forming 9,10-dihydro-benzo(f)quinoline-9,10-diol.
Acetylation: Finally, the diol is acetylated at the 10th position to yield Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans-.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts and controlled reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups.
科学的研究の応用
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific chemical properties.
作用機序
The mechanism by which Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzo(f)quinoline: The parent compound, lacking the diol and acetate groups.
9,10-Dihydro-benzo(f)quinoline: A reduced form without the hydroxyl groups.
Benzo(h)quinoline-9,10-diol: A similar compound with hydroxyl groups at different positions.
Uniqueness
Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans- is unique due to its specific structural features, including the trans-configuration of the diol and the presence of the acetate group
This detailed article provides a comprehensive overview of Benzo(f)quinoline-9,10-diol, 9,10-dihydro-, 10-acetate, trans-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
103620-34-4 |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC名 |
[(9S,10S)-9-hydroxy-9,10-dihydrobenzo[f]quinolin-10-yl] acetate |
InChI |
InChI=1S/C15H13NO3/c1-9(17)19-15-13(18)7-5-10-4-6-12-11(14(10)15)3-2-8-16-12/h2-8,13,15,18H,1H3/t13-,15+/m0/s1 |
InChIキー |
WCZHKNCPIWOEEK-DZGCQCFKSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H](C=CC2=C1C3=C(C=C2)N=CC=C3)O |
正規SMILES |
CC(=O)OC1C(C=CC2=C1C3=C(C=C2)N=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


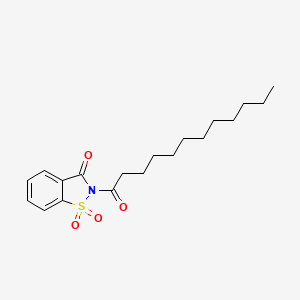
![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
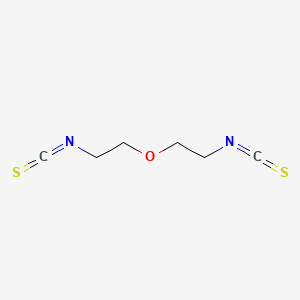
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
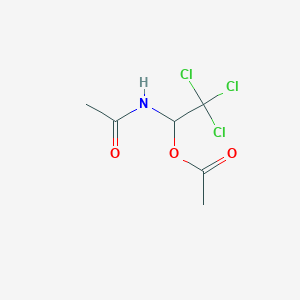
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)
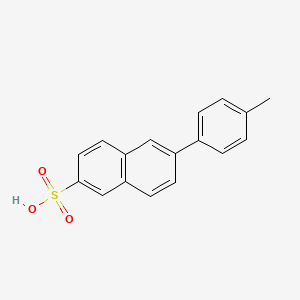
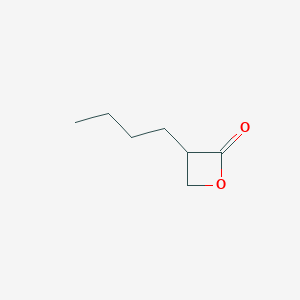
![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)
![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
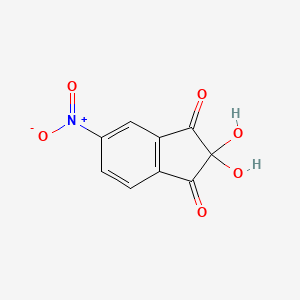
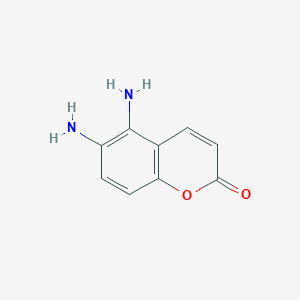
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)

